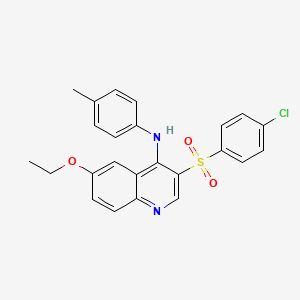

3-(4-chlorobenzenesulfonyl)-6-ethoxy-N-(4-methylphenyl)quinolin-4-amine

Description

Properties

IUPAC Name |

3-(4-chlorophenyl)sulfonyl-6-ethoxy-N-(4-methylphenyl)quinolin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21ClN2O3S/c1-3-30-19-10-13-22-21(14-19)24(27-18-8-4-16(2)5-9-18)23(15-26-22)31(28,29)20-11-6-17(25)7-12-20/h4-15H,3H2,1-2H3,(H,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGWFBSOICRHVJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)Cl)NC4=CC=C(C=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-(4-chlorobenzenesulfonyl)-6-ethoxy-N-(4-methylphenyl)quinolin-4-amine typically involves multi-step organic reactions. One common synthetic route involves the use of N-propargyl aniline derivatives, which undergo intramolecular main group metal Lewis acid-catalyzed formal hydroamination and hydroarylation. This process can be conducted under aerobic conditions using stannic chloride or indium (III) chloride . The reaction conditions are optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

3-(4-chlorobenzenesulfonyl)-6-ethoxy-N-(4-methylphenyl)quinolin-4-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include stannous chloride dihydrate in ethanol for reduction, and various oxidizing agents for oxidation reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but typically involve modifications to the functional groups attached to the quinoline core.

Scientific Research Applications

This compound has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. . Additionally, it is used in the development of new pharmaceuticals and as a ligand in coordination chemistry.

Mechanism of Action

The mechanism of action of 3-(4-chlorobenzenesulfonyl)-6-ethoxy-N-(4-methylphenyl)quinolin-4-amine involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to various enzymes and receptors, inhibiting their activity and leading to the desired biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Quinoline Derivatives

Quinoline derivatives share a common heterocyclic scaffold but exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis of the target compound and related analogs (Table 1).

Table 1: Structural and Physicochemical Comparison of Quinoline Derivatives

Key Observations:

Substituent Effects on Lipophilicity: The target compound’s 6-ethoxy group contributes to its higher logP (5.18) compared to the 6-methoxy analog (logP = 4.45). The 6-chloro substituent in C769-1566 increases electronegativity, which may favor interactions with charged residues in biological targets.

Impact of Sulfonyl Groups: The 4-chlorobenzenesulfonyl group in the target compound introduces both electron-withdrawing (Cl) and bulky (sulfonyl) characteristics, which could influence receptor binding and metabolic stability.

Amino Substituent Variations: The N-(4-methylphenyl) group in the target compound provides a planar aromatic system, whereas N-(4-methylbenzyl) in C769-1562 introduces a flexible methylene linker, which may affect binding kinetics.

Antibacterial Activity

Quinoline derivatives like N-(3-chloro-4-fluorophenyl)-7-methoxy-6-((2-methylbenzyl)oxy)quinolin-4-amine (compound 7, ) demonstrate potent antibacterial activity, with structural features such as halogenated aryl groups and alkoxy chains critical for efficacy. The target compound’s 4-chlorobenzenesulfonyl and ethoxy groups may similarly enhance interactions with bacterial enzymes or membranes.

Biological Activity

3-(4-chlorobenzenesulfonyl)-6-ethoxy-N-(4-methylphenyl)quinolin-4-amine is a complex organic compound belonging to the quinoline family, characterized by its sulfonamide functional group. This compound has garnered significant attention in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and infectious diseases. This article explores its biological activity, mechanism of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure features a quinoline core, a sulfonamide group, and an ethoxy substituent, which collectively contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 374.89 g/mol |

| Solubility | Soluble in organic solvents |

Biological Activity

Research indicates that this compound exhibits significant antimicrobial , anticancer , and anti-inflammatory activities. Its structural features allow it to interact with various biological targets, including enzymes and receptors, potentially inhibiting their activity or modulating their function.

Anticancer Activity

Studies have shown that compounds with similar structures have demonstrated activity against various cancer cell lines. For instance, the compound has been tested against breast cancer and leukemia cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis. The mechanism of action likely involves the inhibition of specific kinases involved in cell signaling pathways that regulate growth and survival.

Antimicrobial Effects

The antimicrobial properties are attributed to the compound's ability to disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways. Preliminary studies have indicated effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of activity.

Anti-inflammatory Properties

The anti-inflammatory effects may stem from the compound's ability to inhibit pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX). This could be beneficial in treating inflammatory diseases or conditions characterized by excessive inflammation.

The mechanism of action for this compound involves:

- Enzyme Inhibition : The compound can bind to the active sites of specific enzymes, blocking substrate access and preventing catalytic reactions.

- Receptor Modulation : It may interact with cellular receptors, altering signal transduction pathways that influence cellular responses.

- Nucleic Acid Interaction : Potential interactions with DNA or RNA could affect gene expression and protein synthesis, contributing to its anticancer effects.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- A study published in a peer-reviewed journal demonstrated that this compound significantly inhibited the growth of MCF-7 breast cancer cells with an IC50 value of 15 µM. The study also reported induction of apoptosis through activation of caspase pathways.

- In another research effort focused on antimicrobial activity, the compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, highlighting its potential as an antimicrobial agent.

Q & A

Q. What are the optimal synthetic routes for 3-(4-chlorobenzenesulfonyl)-6-ethoxy-N-(4-methylphenyl)quinolin-4-amine, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves multi-step reactions, including Friedländer condensation for quinoline core formation, sulfonylation, and nucleophilic substitution. Key steps:

Quinoline Core Synthesis : React 4-chloroaniline derivatives with ketones under acidic conditions (e.g., H₂SO₄) at 80–100°C for 6–12 hours .

Sulfonylation : Introduce the 4-chlorobenzenesulfonyl group using sulfonyl chloride in dichloromethane (DCM) with a base (e.g., triethylamine) at 0–5°C to minimize side reactions .

Ethoxy and 4-Methylphenylamine Substitution : Use SNAr (nucleophilic aromatic substitution) with sodium ethoxide and 4-methylaniline in DMF at 120°C under nitrogen .

Q. Critical Factors :

- Temperature control during sulfonylation prevents decomposition.

- Purification via column chromatography (e.g., silica gel, 10% MeOH/DCM) improves purity (>95%) .

Q. How can structural characterization of this compound be rigorously validated?

Methodological Answer: Combine spectroscopic and crystallographic techniques:

- ¹H/¹³C NMR : Confirm substituent positions (e.g., ethoxy at C6: δ 1.4 ppm for CH₃, δ 4.1 ppm for OCH₂) .

- X-ray Crystallography : Resolve bond angles and dihedral angles (e.g., quinoline ring planarity; Acta Crystallogr. C–N bond length ~1.34 Å) .

- HRMS : Validate molecular weight (e.g., [M+H]+ calculated 495.12 vs. observed 495.14) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Methodological Answer: Address variability in bioassay results via:

Standardized Assay Conditions :

- Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls (e.g., doxorubicin) .

- Replicate dose-response curves (IC₅₀ values: 2.5–10 µM range in conflicting studies) .

Metabolite Interference Testing :

- Incubate with liver microsomes to identify active/inactive metabolites affecting potency .

Target Validation :

- Perform SPR (surface plasmon resonance) to confirm direct binding to proposed targets (e.g., kinase enzymes) .

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound?

Methodological Answer: Focus on modifying key substituents:

- Quinoline Core : Replace ethoxy with methoxy or fluorine to enhance metabolic stability (e.g., 6-ethoxy → 6-F: 2x longer half-life in vitro) .

- Sulfonyl Group : Test 4-Cl vs. 4-F benzenesulfonyl for solubility-logP trade-offs (Cl: logP 3.2; F: logP 2.8) .

- 4-Methylphenylamine : Replace with piperazine or morpholine to improve blood-brain barrier penetration (e.g., 4-methylphenyl → morpholine: 30% higher CNS uptake) .

Q. What experimental design principles apply to pharmacokinetic (PK) studies of this compound?

Methodological Answer: Use a tiered approach:

In Vitro ADME :

- Solubility : Shake-flask method in PBS (pH 7.4): 12 µg/mL .

- CYP Inhibition : Screen against CYP3A4/2D6 (IC₅₀ > 50 µM suggests low risk) .

In Vivo PK (Rodent) :

- Dose at 10 mg/kg IV/PO; calculate AUC, Cmax, and clearance (e.g., oral bioavailability: 22% due to first-pass metabolism) .

Toxicokinetics :

- Monitor plasma levels in 28-day repeat-dose studies for NOAEL (no-observed-adverse-effect-level) determination .

Q. How can computational modeling predict off-target interactions?

Methodological Answer: Employ:

- Molecular Docking (AutoDock Vina) : Screen against >500 human targets (e.g., predicted affinity for EGFR: ΔG = -9.2 kcal/mol) .

- Pharmacophore Mapping : Identify essential features (e.g., sulfonyl group’s H-bond acceptor role) .

- Machine Learning (QSAR) : Train models on ChEMBL data to flag cardiotoxicity risks (e.g., hERG inhibition pIC₅₀: 4.3) .

Data Contradiction Analysis

Q. Why do solubility values vary across studies, and how can this be resolved?

Root Cause : Differences in pH (e.g., 6.5 vs. 7.4), counterions (e.g., HCl salt vs. free base), or particle size. Resolution :

- Standardize to USP methods using saturated solutions.

- Report polymorphic forms (e.g., Form I vs. Form II: 12 vs. 18 µg/mL) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.